3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,6-dichloropyridine and 2-methoxyphenylacetic acid.
Formation of Intermediate: The 2-methoxyphenylacetic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Amide Formation: The acid chloride is then reacted with N-methylamine to form the intermediate N-methyl-2-methoxyphenylacetamide.
Coupling Reaction: The intermediate is then coupled with 3,6-dichloropyridine under basic conditions, often using a base like triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine: Shares the pyridine ring and chlorine substitutions but lacks the carboxamide and methoxyphenyl groups.
N-Methyl-2-methoxyphenylacetamide: Contains the methoxyphenyl and N-methyl groups but lacks the pyridine ring and chlorine substitutions.
Uniqueness
3,6-Dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyridine ring and the methoxyphenyl group allows for diverse interactions and reactivity, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10(11-6-4-5-7-13(11)22-3)20(2)16(21)15-12(17)8-9-14(18)19-15/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMKXQVDJOCHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.